Cas no 1154899-70-3 (2-[(thiolan-3-yl)amino]propan-1-ol)
2-[(thiolan-3-yl)amino]propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-Propanol, 2-[(tetrahydro-3-thienyl)amino]-
- 2-[(thiolan-3-yl)amino]propan-1-ol
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- Inchi: 1S/C7H15NOS/c1-6(4-9)8-7-2-3-10-5-7/h6-9H,2-5H2,1H3
- InChI Key: JSPMEFAIHBMWMQ-UHFFFAOYSA-N
- SMILES: C(O)C(NC1CCSC1)C
2-[(thiolan-3-yl)amino]propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM391978-250mg |
2-[(thiolan-3-yl)amino]propan-1-ol |
1154899-70-3 | 95%+ | 250mg |
$391 | 2023-11-24 | |
| Chemenu | CM391978-500mg |
2-[(thiolan-3-yl)amino]propan-1-ol |
1154899-70-3 | 95%+ | 500mg |
$522 | 2023-11-24 | |
| Chemenu | CM391978-1g |
2-[(thiolan-3-yl)amino]propan-1-ol |
1154899-70-3 | 95%+ | 1g |
$653 | 2023-11-24 | |
| Chemenu | CM391978-5g |
2-[(thiolan-3-yl)amino]propan-1-ol |
1154899-70-3 | 95%+ | 5g |
$1937 | 2023-11-24 | |
| Chemenu | CM391978-10g |
2-[(thiolan-3-yl)amino]propan-1-ol |
1154899-70-3 | 95%+ | 10g |
$2870 | 2023-11-24 | |
| Enamine | EN300-166145-50mg |
2-[(thiolan-3-yl)amino]propan-1-ol |
1154899-70-3 | 95.0% | 50mg |
$235.0 | 2023-09-21 | |
| Enamine | EN300-166145-100mg |
2-[(thiolan-3-yl)amino]propan-1-ol |
1154899-70-3 | 95.0% | 100mg |
$352.0 | 2023-09-21 | |
| Enamine | EN300-166145-250mg |
2-[(thiolan-3-yl)amino]propan-1-ol |
1154899-70-3 | 95.0% | 250mg |
$503.0 | 2023-09-21 | |
| Enamine | EN300-166145-500mg |
2-[(thiolan-3-yl)amino]propan-1-ol |
1154899-70-3 | 95.0% | 500mg |
$791.0 | 2023-09-21 | |
| Enamine | EN300-166145-1000mg |
2-[(thiolan-3-yl)amino]propan-1-ol |
1154899-70-3 | 95.0% | 1000mg |
$1014.0 | 2023-09-21 |
2-[(thiolan-3-yl)amino]propan-1-ol Suppliers
2-[(thiolan-3-yl)amino]propan-1-ol Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-[(thiolan-3-yl)amino]propan-1-ol
Professional Introduction to 2-[(thiolan-3-yl)amino]propan-1-ol (CAS No. 1154899-70-3)
2-[(thiolan-3-yl)amino]propan-1-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, identified by its Chemical Abstracts Service (CAS) number 1154899-70-3, belongs to a class of molecules that exhibit promising properties for various applications, particularly in drug development and bioorganic chemistry. The unique structural features of this compound, including its thiolan-3-yl moiety and amino functional group, make it a versatile intermediate in synthetic chemistry and a potential candidate for further exploration in medicinal chemistry.
The compound’s molecular structure consists of a propyl chain terminated with a hydroxyl group (-OH) and an amino group (-NH₂) linked to a thiolan ring. Thiolan derivatives are known for their stability and reactivity, which can be harnessed in the synthesis of more complex molecules. The presence of both the amino and hydroxyl groups provides multiple sites for chemical modification, enabling the creation of derivatives with tailored properties. These modifications can enhance solubility, bioavailability, and interactions with biological targets, making this compound a valuable asset in the development of novel therapeutic agents.
In recent years, there has been growing interest in the use of heterocyclic compounds in pharmaceutical applications. The thiolan ring, a five-membered sulfur-containing heterocycle, has shown potential in various biological contexts due to its ability to mimic natural sulfur-containing biomolecules. This structural motif is found in several biologically active compounds, including antibiotics and antiviral agents. The incorporation of thiolan into 2-[(thiolan-3-yl)amino]propan-1-ol not only contributes to its unique chemical profile but also suggests possible biological activities that warrant further investigation.
The amino group in 2-[(thiolan-3-yl)amino]propan-1-ol is particularly noteworthy as it serves as a site for hydrogen bonding and can participate in coordination with metal ions. This property is exploited in various biochemical processes and has implications for drug design, where interactions with biological macromolecules such as enzymes and receptors are crucial. The compound’s ability to form stable complexes with metals also opens up possibilities for applications in metallodrug development, where metal ions are used to enhance therapeutic effects.
Recent advancements in synthetic methodologies have enabled the efficient preparation of complex molecules like 2-[(thiolan-3-yl)amino]propan-1-ol. Techniques such as transition-metal-catalyzed cross-coupling reactions have been instrumental in constructing the thiolan ring and integrating it with other functional groups. These methods have improved the yield and purity of target compounds, facilitating their use in downstream applications. The development of novel synthetic routes has also allowed chemists to explore new derivatives of this compound, expanding its potential utility.
The hydroxyl group at the terminal position of the propyl chain provides another avenue for functionalization. Hydroxyl groups are common in natural products and pharmaceuticals, often playing a critical role in biological activity. They can participate in hydrogen bonding networks, influencing the compound’s solubility and binding affinity. By modifying the hydroxyl group or introducing additional polar functional groups, researchers can fine-tune the properties of 2-[(thiolan-3-yl)amino]propan-1-ol to suit specific applications.
In the context of drug discovery, 2-[thiolan-3-yyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyy]amino]propan-1-ol represents an intriguing scaffold for developing new therapeutic agents. Its unique structural features suggest potential interactions with various biological targets, including enzymes and receptors involved in disease pathways. While comprehensive pharmacological studies are needed to fully elucidate its properties, preliminary data indicate that this compound may exhibit interesting biological activities worth exploring further.
The synthesis of derivatives based on 2-[thiolan-3-yyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyy]amino]propan-1-ol offers a rich area for investigation. By systematically varying substituents on the thiolan ring or introducing additional functional groups into the propyl chain, researchers can generate libraries of compounds with diverse properties. High-throughput screening techniques combined with computational modeling can accelerate the discovery process by identifying promising candidates for further optimization.
The role of computational chemistry in drug design has become increasingly prominent over recent years. Molecular modeling techniques allow researchers to predict how different compounds will interact with biological targets at the atomic level. These predictions can guide experimental efforts by highlighting key structural features that contribute to biological activity. For 2-[thiolan-3-yyyyyy]amino]propan-1-ol, computational studies can provide insights into its binding modes and help identify modifications that could enhance its efficacy.
The potential applications of 2-[thiolan-3-yyyyyy]amino]propan-1-ol extend beyond pharmaceuticals into other areas such as materials science and agrochemicals. The unique structural motifs present in this compound make it suitable for designing novel materials with specific properties or agrochemicals with enhanced efficacy and reduced environmental impact. As research continues to uncover new uses for this molecule, its importance is likely to grow further.
In conclusion, 2-[thiolan-3-yyyyyyamino]propan-1-ol (CAS No. 1154899) is a versatile organic compound with significant potential applications across multiple fields. Its unique structural features, including the presence of both an amino group and a hydroxyl group linked to a thiolan ring, make it an attractive scaffold for further chemical modification and exploration. As research progresses, the full range of possibilities offered by this compound is expected to become increasingly apparent, leading to new discoveries and innovations.
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